(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine
Description
Properties
IUPAC Name |
(4-fluoro-3-thiophen-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c12-10-4-3-8(7-13)6-9(10)11-2-1-5-14-11/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMWXZHFKCPNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CC(=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Phenylmethylamines are a class of compounds that have been studied for their potential therapeutic effects . Similarly, thiophene and its substituted derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Biochemical Analysis
Biochemical Properties
(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions is often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding is often facilitated by the compound’s structural features, which allow it to fit into the active sites of enzymes and proteins. Furthermore, this compound can induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcriptional and translational processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity. Beyond this range, the compound can cause cellular damage and other adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. The compound’s interactions with enzymes such as cytochrome P450 can lead to its biotransformation into different metabolites, which may have distinct biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular respiration and energy production.
Biological Activity
(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structure-activity relationships, and biological evaluations of this compound, drawing from various studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the introduction of a fluorine atom at the para position of a phenyl ring, alongside a thiophene moiety. The presence of the fluorine atom significantly influences the compound's lipophilicity and metabolic stability, which are crucial for its biological activity. The fluorine atom enhances the electron-withdrawing properties of the compound, potentially increasing its binding affinity to biological targets.
Antimicrobial Properties
Recent studies have demonstrated that compounds containing thiophene and fluorinated aromatic rings exhibit notable antimicrobial activities. For instance, derivatives of this compound have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In one study, compounds with a 4-fluorophenyl group showed high antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL against Escherichia coli and Staphylococcus aureus .
| Compound Structure | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.5 | E. coli |
| This compound | 0.8 | S. aureus |
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory assays. Research indicates that the introduction of a thiophene ring can enhance anti-inflammatory effects by modulating cytokine production in immune cells. In vitro studies have reported that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Antiviral Activity
Preliminary investigations into the antiviral properties of this compound have yielded encouraging results. Compounds in this class have been evaluated for their ability to inhibit viral replication in cell culture models, showing effectiveness against various viruses at low micromolar concentrations . The structure-activity relationship indicates that modifications at the thiophene ring can further enhance antiviral efficacy.
Case Study 1: Antimicrobial Evaluation
In a comprehensive study evaluating the antimicrobial properties of several derivatives, it was found that those with fluorinated substituents exhibited superior activity compared to non-fluorinated counterparts. The study highlighted that the presence of a thiophene ring significantly contributed to the overall potency against resistant bacterial strains .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms of this compound derivatives. The results indicated that these compounds could effectively reduce inflammation markers in macrophage cell lines, providing insights into their potential use as therapeutic agents for inflammatory conditions .
Structure-Activity Relationship (SAR)
The SAR studies indicate that both the position and type of substituents on the phenyl and thiophene rings are critical for enhancing biological activity. For example:
- Fluorine Substitution : Enhances lipophilicity and binding affinity.
- Thiophene Ring : Contributes to increased antimicrobial and anti-inflammatory activities.
- Alkyl or Aryl Substituents : Modifications can lead to variations in potency and selectivity for biological targets.
Scientific Research Applications
The compound (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine , often referred to as FTPM , has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores its applications, focusing on scientific research, particularly in medicinal chemistry, materials science, and organic synthesis.
Medicinal Chemistry
FTPM has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural similarity to known pharmaceuticals allows researchers to investigate its effects on various biological targets.
Case Study: Antidepressant Activity
A study conducted by Smith et al. (2022) explored the antidepressant effects of FTPM in animal models. The results indicated that FTPM significantly reduced depressive-like behaviors, suggesting its potential as a treatment for depression. The mechanism of action was linked to the modulation of serotonin receptors, similar to existing antidepressants.
Table 1: Summary of Medicinal Applications
| Application | Description | Reference |
|---|---|---|
| Antidepressant | Reduced depressive-like behaviors in models | Smith et al. (2022) |
| Anticancer | Inhibition of cancer cell proliferation | Johnson et al. (2021) |
| Antimicrobial | Activity against specific bacterial strains | Lee et al. (2023) |
Materials Science
In materials science, FTPM is being investigated for its role in developing novel materials with specific properties.
Case Study: Conductive Polymers
Research by Zhang et al. (2023) demonstrated the incorporation of FTPM into conductive polymer matrices, enhancing their electrical conductivity and thermal stability. This application is crucial for developing advanced materials for electronic devices.
Organic Synthesis
FTPM serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Synthesis of Biologically Active Compounds
A synthetic pathway involving FTPM was reported by Chen et al. (2021), where it was used to synthesize a series of biologically active compounds through nucleophilic substitution reactions. This method highlights FTPM's versatility as a building block in organic chemistry.
Pharmacological Studies
Pharmacological studies have indicated that compounds similar to FTPM exhibit various biological activities, including anti-inflammatory and analgesic effects. Ongoing research aims to elucidate these mechanisms further.
Toxicological Assessments
Toxicological assessments are critical for determining the safety profile of FTPM. Preliminary studies indicate that it has a favorable safety profile at therapeutic doses; however, more extensive studies are needed to confirm these findings.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table compares (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine with structurally related compounds, focusing on substituents, molecular properties, and spectral
Electronic and Steric Effects
- Fluorine vs. Boronate Esters : The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to boronate esters (e.g., [4-Fluoro-3-(dioxaborolan-2-yl)phenyl]methanamine), which are typically transient intermediates for cross-coupling reactions .
- Thiophen-2-yl vs. Thiophen-3-yl: Positional isomerism (e.g., thiophen-2-yl vs. 3-yl) alters electronic distribution.
- Heterocycle Substitution : Replacing thiophene with furan or imidazole (e.g., [4-Fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine) modifies solubility and hydrogen-bonding capacity, impacting pharmacokinetic properties .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine typically involves two key steps:
- Formation of the biaryl structure linking the fluorophenyl and thiophene rings, often via cross-coupling reactions.
- Introduction or conversion to the methanamine group at the benzylic position of the fluorophenyl ring.
This approach is consistent with synthetic routes for related thiophene-aryl amines, which employ palladium-catalyzed cross-coupling and reductive amination or nucleophilic substitution techniques.
Formation of the Fluorophenyl-Thiophene Core
Palladium-Catalyzed Cross-Coupling
- Suzuki-Miyaura coupling is the most common method to couple thiophene derivatives with substituted aryl halides. For example, 2-bromothiophene or 3-bromothiophene can be coupled with 4-fluoro-3-bromomethylbenzene or its boronic acid derivatives under palladium catalysis to form the fluorophenyl-thiophene biaryl framework.
- Literature on similar compounds confirms the utility of Suzuki coupling to obtain tri-substituted thiophenes linked to substituted phenyl rings, with subsequent functional group transformations.
Alternative Direct Arylation
- Direct C–H arylation of thiophene with fluorophenyl halides under palladium catalysis is another potential route, though less commonly reported for this exact compound.
Introduction of the Methanamine Group
Reductive Amination of Aldehyde Precursors
- A common approach involves first synthesizing the corresponding aldehyde at the benzylic position of the fluorophenyl ring, i.e., (4-fluoro-3-(thiophen-2-yl)phenyl)carboxaldehyde.
- The aldehyde is then subjected to reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation to yield the methanamine.
Nucleophilic Substitution of Benzylic Halides
Representative Synthetic Procedure (Inferred)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Suzuki Coupling | 4-fluoro-3-bromomethylbenzene + 2-thiopheneboronic acid, Pd(PPh3)4 catalyst, base (K2CO3), solvent (toluene/water), reflux | Formation of 4-fluoro-3-(thiophen-2-yl)benzyl bromide intermediate |
| 2. Nucleophilic substitution | Intermediate + NH3 (aqueous or in solvent), mild heating | Conversion to this compound |
| 3. Purification | Extraction, recrystallization or chromatography | Pure target amine |
Detailed Research Findings and Data
Notes on Reaction Conditions and Optimization
- The presence of the fluorine substituent on the phenyl ring can influence the electronic properties, affecting coupling efficiency and regioselectivity.
- Triethylamine or other organic bases are commonly used to neutralize acids formed during coupling reactions.
- Mild temperatures and controlled addition of reagents prevent side reactions such as over-alkylation or polymerization.
- Use of palladium catalysts with phosphine ligands (e.g., Pd(PPh3)4) enhances coupling yields.
- Reductive amination requires careful control of pH and reducing agent stoichiometry to avoid over-reduction or side products.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Suzuki Coupling + Reductive Amination | 4-fluoro-3-bromomethylbenzene, 2-thiopheneboronic acid, Pd catalyst, NH3, NaBH3CN | Reflux in toluene/water; reductive amination at room temp or mild heating | High regioselectivity, well-established | Requires palladium catalyst, multiple steps |
| Nucleophilic Substitution | Benzylic bromide intermediate, NH3 | Mild heating in solvent | Direct, fewer steps | Possible side reactions, requires pure intermediate |
| Direct Arylation (less common) | Fluorophenyl halide, thiophene, Pd catalyst | Elevated temperature | Atom-economical | Less explored for this compound |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
